7-Fluoro-5-methyl-1H-indole

Catalog No.
S740579
CAS No.
442910-91-0
M.F
C9H8FN
M. Wt
149.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoro-5-methyl-1H-indole

CAS Number

442910-91-0

Product Name

7-Fluoro-5-methyl-1H-indole

IUPAC Name

7-fluoro-5-methyl-1H-indole

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

InChI

InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3

InChI Key

AORDVAXRGDICNT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)F)NC=C2

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC=C2

The exact mass of the compound 7-Fluoro-5-methyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Fluoro-5-methyl-1H-indole (CAS 442910-91-0) is a specialized, dual-substituted heterocyclic building block utilized in advanced medicinal chemistry and agrochemical development. By combining an electron-donating 5-methyl group with an electron-withdrawing 7-fluoro substituent, this compound offers a tightly controlled electronic profile and enhanced metabolic stability compared to monosubstituted indoles. It serves as a critical precursor for synthesizing indole-2-carboxamides, indole-3-acetic acid prodrugs, and PB2 polymerase inhibitors. The strategic placement of the fluorine atom at the C7 position acts as an oxidation-resistant bioisostere for nitrogen in azaindoles, providing crucial hydrogen-bond acceptor properties while blocking enzymatic degradation pathways, making it an essential raw material for drug discovery programs requiring targeted pharmacokinetic profiles [1].

Substituting 7-fluoro-5-methyl-1H-indole with simpler analogs like 5-methylindole or 7-azaindole frequently results in downstream failure during pharmacokinetic optimization. While 5-methylindole provides the necessary lipophilic anchor for target binding, its unsubstituted C7 position remains a critical metabolic soft spot susceptible to rapid CYP450-mediated hydroxylation, leading to high microsomal clearance[1]. Conversely, attempting to use 7-azaindole to achieve hydrogen-bonding at the 7-position introduces severe liabilities, including high off-target kinase activity and rapid degradation by aldehyde oxidase [2]. Procurement of the exact 7-fluoro-5-methyl-1H-indole scaffold is therefore strictly necessary to simultaneously lock the molecule in an active conformation, provide the C-F bond as a stable hydrogen-bond acceptor, and structurally block C7 oxidation.

Bioisosteric Replacement of 7-Azaindole for Kinase Selectivity and Metabolic Stability

In the development of influenza PB2 inhibitors, researchers utilized 7-fluoro-substituted indoles as bioisosteres for the 7-azaindole scaffold. The C-F bond effectively mimics the hydrogen-bond acceptor role of the azaindole nitrogen but drastically alters the degradation profile. Derivatives synthesized from 7-fluoro-5-methyl-1H-indole and related 7-fluoroindoles demonstrated a complete lack of aldehyde oxidase metabolism, a major vulnerability of 7-azaindoles. Furthermore, the 7-fluoro substitution significantly reduced off-target kinase activity, with optimized fluoroindole derivatives showing no inhibition across a panel of 59 kinases (including GSK3β at 1 μM), compared to the highly promiscuous azaindole baselines [1].

Evidence DimensionOff-target kinase activity and Aldehyde Oxidase metabolism
Target Compound Data7-Fluoroindole derivatives: No aldehyde oxidase metabolism; inactive against 59 off-target kinases (at 1 μM)
Comparator Or Baseline7-Azaindole baseline: High susceptibility to aldehyde oxidase and broad kinase promiscuity
Quantified DifferenceElimination of aldehyde oxidase liability and >50-fold reduction in off-target kinase binding
ConditionsIn vitro kinase panel (59 kinases) and human liver microsome stability assays

Procuring the 7-fluoro-substituted scaffold allows developers to bypass the toxicity and rapid clearance associated with azaindoles while maintaining target affinity.

Potency Optimization in Trypanosoma cruzi Inhibitors via 5-Methyl Substitution

During the optimization of 1H-indole-2-carboxamides for anti-Trypanosoma cruzi activity, the substitution pattern on the indole core was found to strictly dictate target affinity. Compounds synthesized with small, aliphatic, electron-donating groups at the 5-position, such as the methyl group found in 7-fluoro-5-methyl-1H-indole, achieved peak intracellular amastigote potency. Specifically, 5-methyl and 5-cyclopropyl derivatives achieved pEC50 values between 5.4 and 6.2. In stark contrast, substituting the core with electron-withdrawing groups (like halogens or CF3) at the 5-position resulted in inactive compounds with pEC50 < 4.2. The 5-methyl group is therefore quantitatively essential for driving target engagement in this chemical series [1].

Evidence DimensionIn vitro antiparasitic potency (pEC50 against T. cruzi amastigotes)
Target Compound Data5-Methyl substituted indole derivatives: pEC50 = 5.4 to 6.2
Comparator Or Baseline5-Electron-withdrawing substituted indoles (e.g., CF3): pEC50 < 4.2
Quantified Difference>1.2 to 2.0 log increase in potency (15- to 100-fold more active)
ConditionsIntracellular amastigote assay (strain X10/7 A1)

Buyers synthesizing indole-2-carboxamide libraries must prioritize the 5-methyl substitution to ensure baseline biological activity before optimizing for solubility.

Peroxidase Activation Efficiency in Directed Prodrug Therapy

7-Fluoro-5-methyl-1H-indole is a critical precursor for synthesizing substituted indole-3-acetic acid (IAA) derivatives used in antibody-directed enzyme prodrug therapy (ADEPT). The combination of a 5-methyl group and a 7-fluoro group fine-tunes the oxidation potential of the indole ring. Patents covering these therapies demonstrate that specific halogenated and methylated IAA derivatives exhibit a significantly greater cytotoxic effect on neoplastic cell lines when activated by peroxidases, leaving fewer surviving cells compared to the unsubstituted indole-3-acetic acid baseline. The dual substitution ensures the prodrug is a highly efficient substrate for localized horseradish peroxidase (HRP) activation while remaining non-toxic in its unactivated state [1].

Evidence DimensionCytotoxic efficacy upon peroxidase activation
Target Compound DataFluoro/Methyl-substituted indole-3-acetic acids: Enhanced targeted cytotoxicity
Comparator Or BaselineUnsubstituted indole-3-acetic acid: Lower baseline cytotoxicity upon activation
Quantified DifferenceSignificantly lower surviving cell fraction under identical peroxidase concentrations
ConditionsV79 cell line in vitro assay with 1.2 μg/L Horseradish Peroxidase (HRP)

For prodrug development, the specific electronic tuning provided by the 7-fluoro-5-methyl substitution is required to maximize localized tumor cell killing.

Synthesis of Metabolically Stable Kinase and Polymerase Inhibitors

Because the 7-fluoro substitution acts as an oxidation-resistant bioisostere for 7-azaindole, 7-fluoro-5-methyl-1H-indole is the exact starting material required for synthesizing antiviral (e.g., influenza PB2) and targeted kinase inhibitors. It prevents rapid clearance by aldehyde oxidase while retaining critical hydrogen-bonding interactions [1].

Development of Indole-2-Carboxamide Antiparasitic Agents

The 5-methyl group is strictly required to achieve high pEC50 values against Trypanosoma cruzi. Procurement of this specific building block allows medicinal chemists to lock in the required potency while using the 7-fluoro position to block CYP450-mediated hydroxylation during hit-to-lead optimization[2].

Precursor for Targeted Enzyme Prodrug Therapies (ADEPT/GDEPT)

7-Fluoro-5-methyl-1H-indole is utilized to synthesize substituted indole-3-acetic acids that serve as highly efficient substrates for horseradish peroxidase. This makes it a critical raw material for developing targeted cancer therapies where the prodrug must remain inert systemically but activate rapidly in the tumor microenvironment [3].

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

7-Fluoro-5-methyl-1H-indole

Dates

Last modified: 08-15-2023

Explore Compound Types